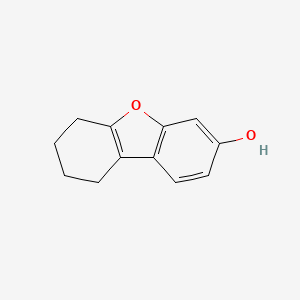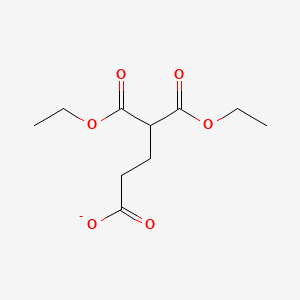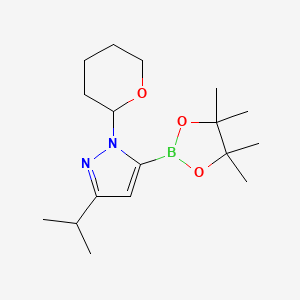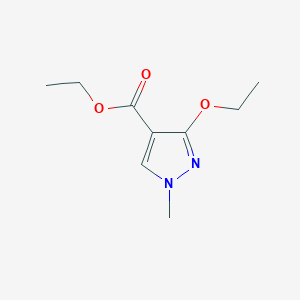
3-Chloro-6-methyl-4-pyridazinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-methyl-4-pyridazinemethanol is a chemical compound belonging to the pyridazine family Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-methyl-1-oxy-isonicotinic acid ethyl ester with trichlorophosphate, followed by reduction with lithium borohydride in tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methyl-4-pyridazinemethanol can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxymethyl group can be oxidized to a carboxyl group or reduced to a methyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-6-methyl-4-pyridazinemethanol.
Oxidation: 3-Chloro-6-methyl-4-pyridazinecarboxylic acid.
Reduction: 3-Chloro-6-methyl-4-pyridazinemethane.
Scientific Research Applications
3-Chloro-6-methyl-4-pyridazinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to biological molecules.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methyl-4-pyridazinemethanol is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or receptors involved in disease pathways. Further research is needed to elucidate the exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Similar structure but lacks the hydroxymethyl group.
4-Chloro-3-methylphenol: Similar in having a chlorine and methyl group but differs in the aromatic ring structure.
Uniqueness
3-Chloro-6-methyl-4-pyridazinemethanol is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the pyridazine ring, which may confer distinct chemical and biological properties compared to its analogs.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds. Further research and industrial development may reveal additional uses and properties of this intriguing compound.
Properties
CAS No. |
1445-52-9 |
|---|---|
Molecular Formula |
C6H7ClN2O |
Molecular Weight |
158.58 g/mol |
IUPAC Name |
(3-chloro-6-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O/c1-4-2-5(3-10)6(7)9-8-4/h2,10H,3H2,1H3 |
InChI Key |
UJPLNNTWMLHQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



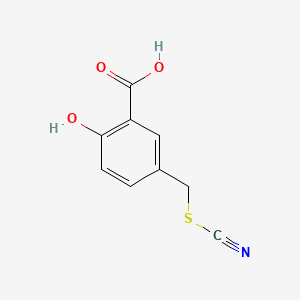

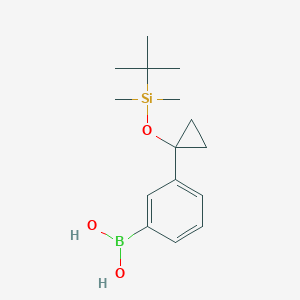
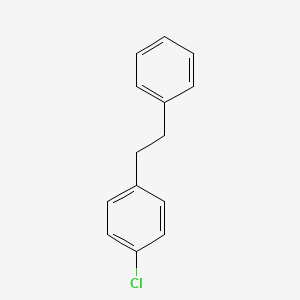
![2-Benzyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13982790.png)


